1-butyl-4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
Description
1-butyl-4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound with a unique structure that combines benzimidazole and pyrrolidinone moieties.
Properties
IUPAC Name |
1-butyl-4-[1-[2-(2,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O2/c1-4-5-12-27-17-20(16-24(27)29)25-26-21-8-6-7-9-22(21)28(25)13-14-30-23-11-10-18(2)15-19(23)3/h6-11,15,20H,4-5,12-14,16-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTOVCUSNXWLCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCOC4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Lactam Ring
The pyrrolidin-2-one ring is typically synthesized via cyclization of γ-amino acids or through intramolecular amidation. A common approach involves:
- Reductive amination of γ-keto esters :
Functionalization at Position 4
To introduce the benzimidazole moiety at position 4, the pyrrolidinone must be activated for substitution:
- Bromination : Reaction with N-bromosuccinimide (NBS) in dichloromethane at 0–25°C introduces a bromine atom at position 4.
- Lithiation : Deprotonation with n-butyllithium at −78°C generates a nucleophilic site for subsequent coupling.
Synthesis of the Benzimidazole-Phenoxyethyl Moiety
Benzimidazole Ring Formation
The 1H-1,3-benzodiazol-2-yl group is synthesized via condensation of o-phenylenediamine with a carboxylic acid derivative:
- Condensation with orthoesters :
Phenoxyethyl Side Chain Introduction
The 2-(2,4-dimethylphenoxy)ethyl group is installed via:
- Nucleophilic substitution : Reaction of 2,4-dimethylphenol with 1,2-dibromoethane in the presence of K₂CO₃ yields 1-bromo-2-(2,4-dimethylphenoxy)ethane.
- Mitsunobu reaction : Coupling phenol derivatives with ethanol derivatives using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
Coupling of Pyrrolidinone and Benzimidazole Moieties
The final step involves linking the two subunits through a C–N bond:
Buchwald-Hartwig Amination
Nucleophilic Aromatic Substitution
- Activation : Conversion of the pyrrolidinone’s C4 position to a triflate (using Tf₂O).
- Substitution : Reaction with benzimidazole-phenoxyethyl anion generated via LDA.
Optimization and Analytical Validation
Reaction Optimization
Characterization Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, 2H, benzimidazole), 6.75 (m, 3H, phenoxy), 4.25 (t, 2H, OCH₂), 3.45 (m, 1H, pyrrolidinone), 1.95–0.85 (m, butyl chain).
- HRMS : m/z calculated for C₂₅H₃₀N₃O₂ [M+H]⁺: 412.2231; found: 412.2235.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Buchwald-Hartwig | High regioselectivity | Requires palladium catalysts | 65–70 |
| Nucleophilic | No transition metals | Low functional group tolerance | 50–60 |
| Reductive amination | Simple conditions | Limited to amine availability | 75–85 |
Chemical Reactions Analysis
Types of Reactions
1-butyl-4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction may lead to the formation of partially or fully reduced products .
Scientific Research Applications
1-butyl-4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-butyl-4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-diphenylaniline: Another benzimidazole derivative with different substituents.
Benzeneacetic acid, 4-[2-[4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]ethyl]-α,α-dimethyl-, methyl ester: A compound with a similar benzimidazole core but different functional groups.
Uniqueness
1-butyl-4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for diverse applications and interactions with various molecular targets, making it a valuable compound in research.
Biological Activity
1-butyl-4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a synthetic compound with a complex structure featuring a benzimidazole core and a pyrrolidinone ring. This compound has garnered attention in pharmacological research due to its potential biological activities, including anti-inflammatory, antitumor, and neuroprotective effects.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 405.5 g/mol. The detailed structural representation includes:
- Benzimidazole Core : Known for its interaction with various biological targets.
- Pyrrolidinone Ring : Contributes to the compound's stability and solubility.
- Dimethylphenoxyethyl Side Chain : Enhances binding affinity to biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C25H31N3O2 |
| Molecular Weight | 405.5 g/mol |
| IUPAC Name | 1-butyl-4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzodiazol-2-yl}pyrrolidin-2-one |
| InChI Key | QVRODLSUQNBEDA-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various pathways:
- Inhibition of Enzymatic Activity : The benzimidazole moiety may inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammatory processes.
- Receptor Modulation : It may act on neurotransmitter receptors, influencing pathways related to pain perception and neuroprotection.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. In vitro studies have demonstrated that these compounds can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays using cancer cell lines have shown that it can induce apoptosis and inhibit cell proliferation. The mechanism may involve the modulation of cell cycle regulators and pro-apoptotic factors.
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It appears to protect neuronal cells from oxidative stress and excitotoxicity, possibly through the activation of antioxidant pathways.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on Anti-inflammatory Effects : A study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages demonstrated that treatment with the compound significantly reduced inflammatory marker levels compared to controls.
- Antitumor Efficacy in Cell Lines : In a study assessing various cancer cell lines (e.g., breast cancer MCF-7 cells), the compound showed IC50 values ranging from 10 to 20 µM, indicating effective cytotoxicity.
- Neuroprotection in Animal Models : Animal studies have indicated that administration of the compound prior to inducing oxidative stress resulted in reduced neuronal damage and improved behavioral outcomes.
Q & A
Basic: How can reaction conditions be optimized for synthesizing this compound to maximize yield and purity?
Methodological Answer:
Optimization involves systematic variation of solvent polarity, temperature, and catalyst selection. For example:
- Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution efficiency, while dichloromethane improves cyclization steps .
- Catalysts : Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions or sodium hydride for deprotonation .
- Temperature : Reflux conditions (~80–120°C) are critical for benzodiazole ring formation .
- Monitoring : Employ thin-layer chromatography (TLC) at each step to track intermediates and adjust conditions in real-time .
Basic: What analytical techniques are essential for confirming the compound’s structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent patterns (e.g., distinguishing 2,4-dimethylphenoxy groups) and confirms stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]⁺ for C₂₇H₃₃N₃O₃: 460.26) .
- Infrared (IR) Spectroscopy : Detects functional groups like carbonyl (C=O, ~1700 cm⁻¹) and benzodiazole rings .
Basic: Which structural features influence its biological activity?
Methodological Answer:
- Pyrrolidinone Ring : The lactam moiety enables hydrogen bonding with enzymatic targets (e.g., proteases or kinases) .
- Benzodiazole Core : Acts as a rigid scaffold for π-π stacking with aromatic residues in receptor binding pockets .
- Phenoxy Substituents : Electron-donating groups (e.g., 2,4-dimethyl) enhance lipophilicity and membrane permeability .
Advanced: How can computational modeling predict its interactions with pharmacological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding to adenosine receptors (A₂A or A₂B subtypes) .
- Quantum Chemical Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in biological systems .
- MD Simulations : Assess stability of ligand-target complexes over time (e.g., RMSD < 2 Å for 100 ns trajectories) .
Advanced: What experimental strategies resolve contradictions in optimal reaction conditions across studies?
Methodological Answer:
- Design of Experiments (DOE) : Apply factorial designs to test interactions between variables (e.g., solvent × temperature) .
- Meta-Analysis : Compare yields from peer-reviewed syntheses (e.g., DMF vs. THF for benzodiazole formation) .
- In Situ Monitoring : Use ReactIR to detect transient intermediates and adjust conditions dynamically .
Advanced: How can reaction mechanisms be elucidated for key synthetic steps?
Methodological Answer:
- Isotope Labeling : Introduce ¹⁸O or deuterium to track oxygen sources in pyrrolidinone formation .
- Kinetic Studies : Measure rate constants under varying pH to identify rate-determining steps (e.g., SN2 vs. SN1 pathways) .
- Trapping Intermediates : Use quenching agents (e.g., MeOH) to isolate and characterize reactive species via LC-MS .
Basic: What stability considerations are critical for handling this compound?
Methodological Answer:
- Thermal Stability : Store at –20°C to prevent lactam ring degradation .
- Light Sensitivity : Protect from UV exposure using amber glassware .
- Solubility : Pre-dissolve in DMSO for biological assays (test for precipitation at >1 mM) .
Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?
Methodological Answer:
- Substituent Scanning : Replace 2,4-dimethylphenoxy with halogenated or methoxy variants to assess potency shifts .
- Bioisosteric Replacement : Substitute benzodiazole with indole or triazole cores to improve metabolic stability .
- Pharmacophore Mapping : Use CoMFA/CoMSIA models to prioritize modifications enhancing binding affinity .
Advanced: What green chemistry approaches apply to its synthesis?
Methodological Answer:
- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity .
- Catalyst Recycling : Immobilize Pd catalysts on silica to reduce heavy metal waste .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min vs. 24 h) and energy use .
Advanced: How can contradictory biological activity data be reconciled across assays?
Methodological Answer:
- Assay Standardization : Normalize cell lines (e.g., HEK293 vs. CHO) and incubation times .
- Off-Target Profiling : Use kinome-wide screens (e.g., KINOMEscan) to identify polypharmacology .
- Meta-Analysis : Pool IC₅₀ values from multiple studies using random-effects models to estimate true potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
